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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3'-Allyl-4'-hydroxyacetophenone, a valuable building block in organic synthesis

and drug discovery. This document compiles and presents its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear and accessible format.

Detailed experimental protocols for acquiring these spectra are also provided to aid in the

reproduction and verification of the data. The logical workflow for spectroscopic analysis is

visually represented to enhance understanding.

Introduction
3'-Allyl-4'-hydroxyacetophenone (CAS No: 1132-05-4) is an aromatic ketone that

incorporates both a reactive allyl group and a phenolic hydroxyl group.[1][2][3][4] These

functional groups make it a versatile precursor for the synthesis of a wide range of more

complex molecules, including potential pharmaceutical agents. Accurate and detailed

spectroscopic data is paramount for the unambiguous identification and characterization of this

compound, ensuring the integrity of subsequent research and development activities. This

guide serves as a central repository for the essential spectroscopic information of 3'-Allyl-4'-
hydroxyacetophenone.
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Spectroscopic Data
The following sections present the key spectroscopic data for 3'-Allyl-4'-
hydroxyacetophenone, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Proton NMR provides information on the number, environment, and connectivity of hydrogen

atoms in a molecule. While the complete experimental ¹H NMR spectrum for 3'-Allyl-4'-
hydroxyacetophenone is not publicly available in tabulated form, data for structurally similar

compounds can provide expected chemical shift ranges. For example, in related

hydroxyacetophenone derivatives, the acetyl protons typically appear as a singlet around δ 2.5-

2.6 ppm, and aromatic protons resonate in the δ 6.8-8.0 ppm region.[5][6] The protons of the

allyl group are expected in the δ 3.4-6.1 ppm range.

Carbon NMR provides information about the different carbon environments in a molecule. As

with ¹H NMR, a complete, experimentally verified peak list for 3'-Allyl-4'-
hydroxyacetophenone is not readily available in the public domain. However, based on data

from analogous acetophenones, the expected chemical shifts can be estimated.[5][6] The

carbonyl carbon is anticipated to be in the δ 196-199 ppm range. Aromatic carbons typically

appear between δ 110-160 ppm. The carbons of the allyl group are expected to resonate with

the CH₂ at approximately δ 30-40 ppm, and the vinyl carbons between δ 115-140 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The NIST/EPA Gas-Phase IR Database contains a

spectrum for 3'-Allyl-4'-hydroxyacetophenone.[1] The characteristic absorption bands are

summarized in the table below.
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Wavenumber (cm⁻¹) Assignment

~3400-3200 (broad) O-H stretch (phenolic)

~3100-3000 C-H stretch (aromatic & vinyl)

~2950-2850 C-H stretch (aliphatic)

~1680-1660 C=O stretch (ketone)

~1640-1620 C=C stretch (alkene)

~1600, 1500, 1450 C=C stretch (aromatic ring)

~990, 910 =C-H bend (alkene)

Note: The exact peak positions can vary slightly depending on the sample preparation and the

physical state.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. An electron ionization (EI) mass spectrum is available for 3'-Allyl-4'-
hydroxyacetophenone in the NIST database.[1][2]

m/z Assignment

176 [M]⁺ (Molecular Ion)

161 [M - CH₃]⁺

133 [M - CH₃CO]⁺

135 [M - C₃H₅]⁺ (loss of allyl group)

Note: The relative intensities of the fragments are crucial for detailed spectral interpretation and

can be found in the NIST database.

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
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NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of 3'-Allyl-4'-hydroxyacetophenone.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Instrumental Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
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Infrared (IR) Spectroscopy
Sample Preparation (Solid Film):

Dissolve a small amount (a few milligrams) of 3'-Allyl-4'-hydroxyacetophenone in a volatile

solvent (e.g., dichloromethane or acetone).

Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

[7]

Instrumental Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty sample compartment should be recorded prior to

sample analysis.

Mass Spectrometry (MS)
Sample Introduction:

Direct Insertion Probe (for solids): A small amount of the solid sample is placed in a capillary

tube and introduced directly into the ion source.

Gas Chromatography (GC-MS): The sample is dissolved in a suitable solvent and injected

into a gas chromatograph for separation before entering the mass spectrometer.

Instrumental Parameters (Electron Ionization - EI):

Ionization Energy: 70 eV.[5]
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Ion Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

Scan Speed: 1-2 scans/second.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 3'-Allyl-4'-hydroxyacetophenone.
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This technical guide provides a consolidated resource for the spectroscopic data of 3'-Allyl-4'-
hydroxyacetophenone. While complete, experimentally verified NMR data remains to be

published in an easily accessible format, the provided information, based on available spectra

and data from analogous compounds, offers a strong foundation for researchers. The detailed

experimental protocols and the visual workflow aim to facilitate the accurate identification and

characterization of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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